Bienvenue dans la boutique en ligne BenchChem!

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

TGF-β1 Plasma Biomarker TSP-1 Inhibition

LSKL (Leu-Ser-Lys-Leu), supplied as a trifluoroacetate (TFA) salt, is a latency-associated protein (LAP)-derived tetrapeptide that functions as a competitive antagonist of thrombospondin-1 (TSP-1)-mediated TGF-β1 activation. By binding the KRFK sequence within TSP-1, LSKL selectively blocks pathological TGF-β1 liberation without inhibiting basal TGF-β signaling, making it a critical tool for dissecting fibrosis, CNS injury, and wound healing pathways.

Molecular Formula C23H43F3N6O7
Molecular Weight 572.6 g/mol
Cat. No. B8104529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Molecular FormulaC23H43F3N6O7
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C21H42N6O5.C2HF3O2/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4;3-2(4,5)1(6)7/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30);(H,6,7)/t14-,15-,16-,17-;/m0./s1
InChIKeyFULCVSARTMWAGA-SITLLQIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSKL (TFA) – A Thrombospondin-1-Selective TGF-β1 Antagonist Peptide for Fibrosis & CNS Research


LSKL (Leu-Ser-Lys-Leu), supplied as a trifluoroacetate (TFA) salt, is a latency-associated protein (LAP)-derived tetrapeptide that functions as a competitive antagonist of thrombospondin-1 (TSP-1)-mediated TGF-β1 activation. By binding the KRFK sequence within TSP-1, LSKL selectively blocks pathological TGF-β1 liberation without inhibiting basal TGF-β signaling, making it a critical tool for dissecting fibrosis, CNS injury, and wound healing pathways [1]. Unlike global TGF-β inhibitors, LSKL preserves homeostatic TGF-β functions, and its TFA salt form ensures aqueous solubility ≥100 mg/mL for reliable in vivo formulation .

Why TSP-1 Inhibition Cannot Be Achieved by Generic TGF-β Blockers: LSKL (TFA) Differentiation


Interchanging LSKL with any generic TGF-β receptor kinase inhibitor (e.g., SB-431542, galunisertib) or with scrambled control peptide SLLK can lead to fundamentally different—and potentially misleading—experimental outcomes. Global TGF-β inhibitors, having failed multiple clinical trials due to dose-limiting toxicities and impaired wound healing, indiscriminately block both pathological and homeostatic TGF-β [1]. In contrast, LSKL's upstream, TSP-1-specific mechanism selectively neutralizes only the disease-associated TGF-β pool [2]. SLLK, the commonly used control peptide (Ser-Leu-Leu-Lys), lacks TSP-1 binding activity; in murine models, SLLK-treated animals show no reduction in plasma TGF-β1 (0.20±0.02 pg/mL) versus LSKL (0.10±0.01 pg/mL). Thus, using an incorrect tool could either obscure TSP-1-specific biology or introduce off-target confounds that negate experimental reproducibility .

Head-to-Head Quantitative Evidence: LSKL (TFA) vs. SLLK, GGWSHW, KRFK & Other TSP-1 Modulators


In Vivo Plasma TGF-β1 Reduction: LSKL (TFA) vs. SLLK Control Peptide in Murine Aortic Aneurysm Model

LSKL (TFA) demonstrates statistically significant, quantitative superiority over the scrambled control peptide SLLK in reducing circulating TGF-β1 levels in vivo. After 42 days of treatment, LSKL-treated mice exhibit a 50% lower plasma TGF-β1 concentration compared to SLLK-treated mice, confirming that the peptide's biological activity is sequence-specific and not due to nonspecific peptidic effects .

TGF-β1 Plasma Biomarker TSP-1 Inhibition Aortic Aneurysm

Podocyte Protection in Diabetic Nephropathy: LSKL (TFA) vs. SLLK and Saline Control—Nephrin Expression

In the Akita mouse model of type 1 diabetes, LSKL (TFA) at 30 mg/kg i.p. thrice weekly for 15 weeks increased nephrin expression—a key podocyte structural protein—by more than twofold compared to both saline controls and SLLK-treated mice. This effect was absent in animals receiving the control peptide SLLK, underscoring LSKL's target-specific renal protection [1].

Diabetic Nephropathy Podocyte Nephrin Renal Fibrosis

In Vitro TGF-β Neutralization: LSKL (TFA) vs. GGWSHW Peptide Under High Glucose Conditions

Both LSKL (1 µM) and the alternative TSP-1 antagonist peptide GGWSHW (10 µM) block TSP-1-mediated TGF-β activation in rat mesangial cells exposed to 30 mM glucose, completely normalizing TGF-β bioactivity to levels indistinguishable from 5 mM glucose controls. However, LSKL achieves this effect at a 10-fold lower concentration than GGWSHW (1 µM vs. 10 µM), suggesting higher potency against TSP-1-mediated activation [1].

High Glucose Mesangial Cells TGF-β Bioactivity Diabetic Milieu

Potency Against TSP-1-Mediated TGF-β Activation: LSKL (TFA) vs. KRFK Activating Peptide

LSKL functions as a competitive antagonist of the KRFK sequence within TSP-1, directly preventing KRFK-mediated TGF-β activation. In recombinant protein assays, LSKL blocks TSP-1-mediated TGF-β activation at picomolar concentrations, effectively reversing the pro-activation effects of KRFK. In cellular models expressing TSP-1 type-1 repeats (TSR2 + KRFK), co-administration of LSKL reversed KRFK-induced growth inhibition to control levels [1]. This direct antagonism at the KRFK-LAP binding interface distinguishes LSKL from downstream TGF-β receptor inhibitors that cannot discriminate TSP-1-dependent from TSP-1-independent TGF-β activation [2].

KRFK TSP-1 Type-1 Repeats TGF-β Activation Competitive Antagonism

Preservation of Wound Healing: LSKL (TFA) vs. Global TGF-β Inhibitors in Diabetic Mice

A critical differentiation for in vivo study design is LSKL's demonstrated safety profile: in type 2 diabetic (db/db) mice, systemic LSKL peptide treatment did not impair dermal wound healing, unlike global TGF-β inhibitors that have failed clinically due to compromised tissue repair. Additionally, LSKL did not increase tumor incidence or inflammation in these models [1]. This safety profile is attributed to LSKL's mechanism of selectively blocking only TSP-1-dependent (pathological) TGF-β activation while preserving TSP-1-independent (homeostatic) TGF-β signaling essential for wound repair [2].

Diabetic Wound Healing TGF-β Selectivity Safety Therapeutic Index

TFA Salt Formulation Advantages: Aqueous Solubility of LSKL (TFA) vs. Free Base or Acetate Forms

The TFA salt form of LSKL provides enhanced aqueous solubility critical for in vivo administration. LSKL (TFA) achieves water solubility of 100 mg/mL (174.64 mM), and DMSO solubility of 250 mg/mL (436.59 mM) . This represents a substantial improvement over the free base form (LSKL-OH), which exhibits water solubility of only ~30 mg/mL . The TFA counterion also enhances peptide stability during storage (≥12 months at -20°C) and facilitates the preparation of concentrated stock solutions for continuous infusion or repeated i.p. dosing protocols.

Peptide Formulation Aqueous Solubility TFA Salt In Vivo Dosing

Optimal Application Scenarios for LSKL (TFA) Based on Peer-Reviewed Evidence


In Vivo Renal Fibrosis & Diabetic Nephropathy Studies in Rodent Models

LSKL (TFA) is the validated tool for blocking TSP-1-dependent TGF-β activation in the kidney. In the Akita mouse model of type 1 diabetes, 30 mg/kg LSKL (i.p., thrice weekly) significantly reduces proteinuria, urinary TGF-β activity, and renal phospho-Smad2/3, while increasing nephrin expression >2-fold compared to SLLK controls [1]. In the rat unilateral ureteral obstruction (UUO) model, LSKL attenuates renal interstitial fibrosis with significant suppression of collagen deposition and myofibroblast accumulation [2]. The TFA salt's high water solubility (100 mg/mL) enables convenient formulation in saline for these chronic dosing regimens.

Subarachnoid Hemorrhage (SAH) & CNS Fibrosis Models Requiring Blood-Brain Barrier Penetration

LSKL (TFA) is uniquely suited for CNS applications because it readily crosses the blood-brain barrier. At 1 mg/kg i.p. in male Sprague-Dawley rats, LSKL attenuates subarachnoid fibrosis, prevents chronic hydrocephalus, and improves long-term neurocognitive outcomes post-SAH [1]. This property distinguishes LSKL from larger TGF-β-targeting antibodies and most small-molecule ALK5 inhibitors that exhibit poor CNS penetration. The TFA salt's DMSO solubility (250 mg/mL) allows preparation of concentrated stock solutions for precise low-volume intracranial or systemic dosing.

Hepatic Fibrosis & Liver Regeneration Studies in DMN or Partial Hepatectomy Models

In the DMN-induced rat liver fibrosis model, LSKL co-treatment significantly reduces hepatic necrosis/degeneration scores, fibrosis scores, and hydroxyproline content compared to control groups, correlating with reduced active TGF-β1 levels [1]. In a 70% partial hepatectomy mouse model, just two doses of LSKL peptide (at closure and 6 h post-surgery) accelerate hepatocyte S-phase entry at 24-48 h, resulting in faster liver and body weight recovery without adverse effects [2]. These data support LSKL (TFA) as the preferred TSP-1 antagonist for hepatic fibrosis and regeneration studies where transient TGF-β modulation is desired.

Hypertrophic Scar & Dermal Fibrosis Research: PI3K/AKT/mTOR Pathway Dissection

LSKL (TFA) selectively antagonizes TSP-1 in hypertrophic scar (HTS) fibroblasts, inhibiting extracellular matrix overexpression and contractile ability. Critically, LSKL suppressed phosphorylation of PI3K, AKT, and mTOR without affecting Smad2/3 or MEK/ERK phosphorylation, revealing a TSP-1-specific, non-canonical signaling pathway in dermal fibrosis [1]. In vivo, LSKL attenuated HTS thickness and collagen distortion. For researchers investigating fibrotic signaling beyond the canonical TGF-β/Smad axis, LSKL (TFA) provides unique pathway selectivity not achievable with direct TGF-β receptor inhibitors.

Quote Request

Request a Quote for LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.